3-benzyl-7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines.
Properties
Molecular Formula |
C21H20ClN7O2S |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
3-benzyl-7-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C21H20ClN7O2S/c22-17-7-4-8-18(13-17)32(30,31)28-11-9-27(10-12-28)20-19-21(24-15-23-20)29(26-25-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
InChI Key |
QRSIJJBTLBWBIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine typically involves multi-step reactions. One common synthetic route includes the following steps :
Formation of the triazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step involves the alkylation of the triazolopyrimidine core with benzyl halides.
Piperazine coupling: The final step involves the coupling of the intermediate with piperazine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis platforms and high-throughput screening techniques .
Chemical Reactions Analysis
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine has several scientific research applications :
Medicinal Chemistry: This compound has shown potential as an antitumor agent, with studies indicating its efficacy against various cancer cell lines, including MGC-803, MCF-7, and Hela.
Antimicrobial Activity: It has also demonstrated antimicrobial properties, making it a candidate for the development of new antibiotics.
Biochemical Studies: The compound is used in biochemical and molecular modeling studies to understand its interaction with biological targets, such as adenosine receptors.
Material Science: Its unique structure makes it useful in the development of novel materials, including polymers and dendrimers.
Mechanism of Action
The mechanism of action of 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets :
Antitumor Activity: The compound exerts its antitumor effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity: Its antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes.
Comparison with Similar Compounds
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine can be compared with other similar compounds, such as :
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in its substitution pattern, leading to variations in biological activity.
Thiadiazoles: These compounds have a different heterocyclic core but exhibit similar antimicrobial and antitumor properties.
1,2,4-Triazolopyrimidines: These compounds are structurally related and have been studied for their pharmacological activities, including antitumor and antimicrobial effects.
The uniqueness of 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
